(Perfluorohexyl)trifluorooxirane

Description

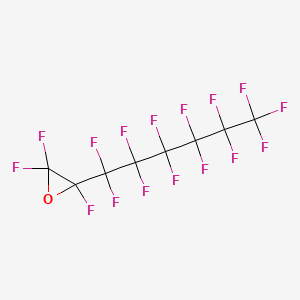

Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trifluoro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16O/c9-1(10,3(13,14)5(17,18)7(20,21)22)2(11,12)4(15,16)6(19)8(23,24)25-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAZGMJSVLHBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477447 | |

| Record name | Trifluoro(tridecafluorohexyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87375-53-9 | |

| Record name | Trifluoro(tridecafluorohexyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Perfluorohexyl)trifluorooxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Mechanistic Investigations of Perfluorohexyl Trifluorooxirane Derivatives

Ring-Opening Reactions of the Oxirane Moiety

The strained three-membered ring of the oxirane moiety in (perfluorohexyl)trifluorooxirane is the primary site of its reactivity. The presence of the electron-withdrawing perfluorohexyl group and fluorine atoms on the oxirane ring itself significantly influences the regioselectivity and rate of ring-opening reactions.

Reactions with Nucleophilic Species

The carbon atoms of the oxirane ring are highly electrophilic, making them susceptible to attack by a wide range of nucleophiles. It is anticipated that nucleophilic attack will occur preferentially at the more sterically accessible carbon atom, leading to the corresponding ring-opened products. The strong electron-withdrawing nature of the perfluorohexyl group would further enhance the electrophilicity of the ring carbons.

Potential reactions with various nucleophiles are expected to yield a diverse array of functionalized perfluoroalkyl compounds. For instance, reactions with amines would likely produce β-amino alcohols, while alkoxides would yield β-alkoxy alcohols. Similarly, reactions with organometallic reagents such as Grignard or organolithium compounds would lead to the formation of new carbon-carbon bonds, affording fluorinated alcohols with extended carbon chains.

Table 1: Predicted Products from Nucleophilic Ring-Opening of this compound

| Nucleophile (Nu⁻) | Predicted Product Structure | Product Class |

| R₂NH (Amine) | C₆F₁₃CF(OH)CF₂NR₂ | β-Amino alcohol |

| RO⁻ (Alkoxide) | C₆F₁₃CF(OH)CF₂OR | β-Alkoxy alcohol |

| RSH (Thiol) | C₆F₁₃CF(OH)CF₂SR | β-Thioether alcohol |

| CN⁻ (Cyanide) | C₆F₁₃CF(OH)CF₂CN | β-Hydroxy nitrile |

| R-MgX (Grignard) | C₆F₁₃CF(OH)CF₂R | Fluorinated secondary alcohol |

Cyclization Pathways with Bifunctional Reagents

Bifunctional reagents, containing two nucleophilic centers, are expected to react with this compound to form heterocyclic compounds. The initial nucleophilic attack would open the oxirane ring, and a subsequent intramolecular cyclization would lead to the formation of a new ring system. The size and nature of the resulting heterocycle would depend on the structure of the bifunctional reagent. For example, reaction with a diamine could potentially lead to the formation of a piperazine (B1678402) or diazepine (B8756704) derivative, while reaction with an amino alcohol could yield a morpholine (B109124) derivative.

Reactions Involving the Perfluorohexyl Chain

While the oxirane ring is the most reactive site, the perfluorohexyl chain is generally considered to be chemically inert under most conditions. Its high C-F bond strength makes it resistant to many chemical transformations. However, under forcing conditions or with specific reagents, some reactions might be possible. Radical reactions, for instance, could potentially lead to functionalization of the perfluorohexyl chain, although this would likely require highly reactive radical species and specific initiation methods.

Oxidative and Reductive Transformations

The oxidation state of the carbon atoms in the oxirane ring can be altered through oxidative or reductive transformations. However, given the already high degree of fluorination, further oxidation is challenging.

Reductive cleavage of the oxirane ring could be achieved using various reducing agents, such as metal hydrides (e.g., lithium aluminum hydride) or through catalytic hydrogenation. These reactions would likely lead to the formation of fluorinated alcohols. The regioselectivity of the reduction would be an important aspect to investigate.

Dehydrofluorination and Other Elimination Reactions

The presence of fluorine atoms on both the oxirane ring and the perfluorohexyl chain suggests that elimination reactions, such as dehydrofluorination, could be induced under appropriate basic conditions. A strong, non-nucleophilic base might be capable of abstracting a proton (if one were present on an adjacent carbon, which is not the case in the parent structure) or promoting the elimination of fluoride (B91410) ions, potentially leading to the formation of unsaturated fluorinated compounds. The specific products would depend on the reaction conditions and the regiochemistry of the elimination.

Interactions with Lewis Acids and Bases

Lewis acids are expected to play a significant role in activating the oxirane ring towards nucleophilic attack. By coordinating to the oxygen atom of the epoxide, a Lewis acid would further polarize the C-O bonds, making the ring carbons even more electrophilic. This catalytic approach could enable ring-opening reactions with weaker nucleophiles or enhance the reaction rate.

Conversely, the interaction with Lewis bases would likely involve nucleophilic attack on the ring carbons, as described in section 3.1.1. The lone pair of electrons on the oxygen atom of the oxirane also allows it to act as a Lewis base, though its basicity is significantly reduced by the electron-withdrawing effects of the fluorine atoms.

Polymerization and Oligomerization Behavior of Perfluorohexyl Trifluorooxirane Monomers

Monomer Reactivity in Controlled Polymerization Processes

The polymerization of (perfluorohexyl)trifluorooxirane, a substituted oxirane, is predominantly governed by ring-opening polymerization mechanisms. The high electronegativity of the fluorine atoms significantly influences the electron distribution within the oxirane ring, making it susceptible to nucleophilic attack. This inherent reactivity is harnessed in controlled polymerization processes, primarily anionic polymerization, to synthesize well-defined perfluorinated polyethers.

Anionic polymerization of perfluoroalkyloxiranes is typically initiated by fluoride (B91410) ions, often from sources like cesium fluoride (CsF) or potassium fluoride (KF). The initiation involves the attack of the fluoride ion on one of the carbon atoms of the oxirane ring, leading to the formation of a perfluoroalkoxide intermediate. This alkoxide then propagates by attacking another monomer molecule. The reactivity of the this compound monomer in these processes is high due to the electron-withdrawing nature of the perfluorohexyl group, which further activates the oxirane ring towards nucleophilic attack.

The controlled nature of these polymerizations allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity). The living character of the polymerization can be maintained under carefully controlled conditions, including high-purity reagents and anhydrous environments, to prevent termination or chain transfer reactions.

Oligomer Formation from this compound Precursors

The synthesis of oligomers from this compound precursors follows similar principles to polymerization but with controlled stoichiometry to limit the chain length. Anionic ring-opening oligomerization is a common method, where the ratio of the initiator to the monomer is carefully adjusted to produce oligomers of a specific degree of polymerization. oecd.org

For instance, the reaction can be initiated with a fluoride ion, and the propagation is allowed to proceed for a limited number of steps before termination. Termination can be achieved by introducing a quenching agent that reacts with the active alkoxide chain end. This approach allows for the synthesis of well-defined oligomers with specific end-groups, which can be valuable as surfactants, lubricants, or building blocks for more complex macromolecular structures. The synthesis of telechelic perfluoropolyalkylether (PFPAE) oligomers through anionic ring-opening polymerization of hexafluoropropylene oxide is a well-established process that provides a model for the oligomerization of this compound. nih.gov

Characterization of Perfluorinated Polyether Architectures Derived from Oxiranes

A comprehensive understanding of the structure and properties of perfluorinated polyethers derived from oxiranes like this compound necessitates detailed characterization. A suite of analytical techniques is employed to elucidate the molecular weight, molecular weight distribution, and chemical structure of these polymers.

Gel Permeation Chromatography (GPC) is a fundamental technique used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymers. epa.gov This information is crucial for verifying the controlled nature of the polymerization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹⁹F NMR, is indispensable for determining the chemical structure of perfluorinated polymers. nih.gov It provides detailed information about the arrangement of the monomer units, the presence of different structural isomers, and the nature of the end-groups. ¹H NMR can be used to identify and quantify any non-fluorinated components or end-groups. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy is used to confirm the presence of characteristic functional groups in the polymer, such as the C-F and C-O-C ether linkages that form the backbone of the perfluoropolyether.

Thermal Analysis , including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides insights into the thermal stability and phase transitions of the polymers. mdpi.commdpi.com Perfluorinated polyethers are known for their high thermal stability. mdpi.com

Below is an interactive data table summarizing typical characterization data for a perfluorinated polyether derived from a substituted oxirane, analogous to what would be expected for poly(this compound).

| Property | Typical Value | Analytical Technique |

| Number-Average Molecular Weight (Mn) | 5,000 - 20,000 g/mol | GPC |

| Dispersity (Đ) | 1.1 - 1.5 | GPC |

| Glass Transition Temperature (Tg) | -60 to -40 °C | DSC |

| Decomposition Temperature (Td) | > 350 °C | TGA |

Copolymers Incorporating this compound Units

To tailor the properties of perfluorinated polyethers, this compound can be copolymerized with other monomers. This approach allows for the creation of materials that combine the unique properties of fluoropolymers, such as hydrophobicity and chemical resistance, with other desirable characteristics.

Block Copolymers can be synthesized by sequential monomer addition in a living polymerization system. For example, a block of poly(this compound) can be grown first, followed by the addition of a second monomer, such as a non-fluorinated oxirane or another fluorinated oxirane. This results in a polymer with distinct blocks of different chemical compositions, leading to microphase separation and unique material properties.

Random Copolymers are formed when this compound is polymerized simultaneously with another comonomer. The resulting polymer has a random distribution of the two monomer units along the polymer chain. The properties of the random copolymer are typically an average of the properties of the corresponding homopolymers and depend on the comonomer ratio.

The synthesis of siloxane-containing perfluorocyclobutane aromatic polyethers demonstrates the strategy of incorporating different functional groups to create hybrid polymers with tailored performance. psu.edu Similarly, the synthesis of fluorinated waterborne polyurethanes from a fluorine-containing polyether diol highlights the use of fluorinated polyethers as building blocks for more complex polymer systems. mdpi.com

The table below provides examples of potential comonomers for this compound and the expected properties of the resulting copolymers.

| Comonomer | Copolymer Type | Potential Properties |

| Ethylene Oxide | Block | Amphiphilic, potential for self-assembly |

| Hexafluoropropylene Oxide | Random | Modified thermal and solution properties |

| Tetrahydrofuran | Block or Random | Introduction of flexible polyether segments mdpi.com |

| Siloxane-containing Monomers | Block or Random | Enhanced flexibility and gas permeability psu.edu |

Advanced Materials Science Applications of Perfluorohexyl Trifluorooxirane Derived Materials

Design and Engineering of Functional Polymers

The unique molecular structure of (Perfluorohexyl)trifluorooxirane makes it an attractive monomer for creating functional polymers with applications in robotics, biomedical devices, and tissue engineering. Fluoropolymers are noted for their piezoelectric, pyroelectric, and ferroelectric properties, making them "smart" materials for advanced applications. mdpi.comnih.gov

Dielectric Elastomer Actuators (DEAs), often called "artificial muscles," are made from soft, lightweight materials that expand or contract when an electric voltage is applied. google.comnih.govnih.gov Fluoropolymers are a key class of materials for these applications. For instance, relaxor ferroelectric polymers like poly(vinylidene fluoride-trifluoroethylene-chlorotrifluoroethylene) P(VDF-TrFE-CTFE) are chosen for their ability to produce large strain when exposed to an external electric field. nih.gov Polymers synthesized from this compound could be engineered to create novel DEAs. The integration of flexible polyether backbones with perfluorohexyl side chains could lead to elastomers with a high dielectric constant and low mechanical stiffness, enabling large actuation strains at lower electric fields. researchgate.net Organizing such polymers into aligned nanofiber mats has been shown to significantly increase the force-to-weight ratio, enhancing their potential for soft robotics and biomedical actuators. nih.govrug.nl

In tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cell growth and tissue regeneration. nih.govresearchgate.net Fluoropolymers are increasingly used for these applications due to their biocompatibility, chemical stability, and ability to be fabricated into porous structures. sci-hub.seresearchgate.net Materials derived from this compound could be used to create advanced scaffolds. The inherent hydrophobicity of fluorinated segments can be balanced with hydrophilic polymer blocks to create amphiphilic copolymers. These copolymers can self-assemble in aqueous solutions to form hydrogels. mdpi.com Such hydrogels can be designed to encapsulate and deliver hydrophobic drugs or to serve as a micro-structured scaffold that mimics the natural extracellular matrix (ECM). sci-hub.semdpi.com The use of techniques like electrospinning can produce nanofibrous scaffolds from fluoropolymers, which enhance cell communication and proliferation due to a high surface-to-volume ratio. frontiersin.org

Integration in Nanomaterials and Microelectromechanical Systems (MEMS)

The reliability and performance of nanomaterials and MEMS are highly dependent on the surface properties of the materials used. Fluoropolymer coatings are applied to protect these sensitive devices from their operating environment. acs.orgelectronics.org Coatings derived from this compound could provide ultra-thin, transparent, and protective films. These coatings offer excellent hydrophobicity, which prevents damage from moisture, and chemical inertness, which protects against corrosion from substances like sulfur. electronics.org In MEMS, such coatings can reduce friction and prevent stiction (the unwanted adhesion of microscopic parts), which is a common failure mode. The ability to apply these coatings in very thin layers without curing steps makes them highly advantageous for complex microelectronic components. electronics.orgagcchem.com Furthermore, the self-assembly properties of fluorinated polymers can be harnessed to create nanostructured surfaces with specific functions, such as superhydrophobicity for self-cleaning applications. sci-hub.seresearchgate.net

Surface Modification and Advanced Coating Technologies

The incorporation of a perfluorohexyl group into a polymer backbone is expected to yield materials with extremely low surface energy. This fundamental property is the primary driver for its potential applications in surface modification and advanced coatings. Fluorinated polymers are well-known for their hydrophobic and oleophobic characteristics, and materials derived from this compound would likely be no exception. tandfonline.com

The polymerization of the trifluorooxirane (B12650515) ring would lead to the formation of a stable polyether backbone, with the perfluorohexyl groups extending as side chains. This architecture is ideal for creating a dense, low-energy surface. The resulting coatings are anticipated to exhibit superhydrophobic and highly oleophobic properties, repelling water, oils, and other contaminants effectively. This "easy-to-clean" or "self-cleaning" characteristic is highly desirable in a multitude of applications, from consumer electronics to industrial equipment. daikinchemicals.com

Advanced coatings formulated with this compound-derived polymers could be applied to various substrates, including metals, plastics, and glass, to impart a durable, protective, and non-stick surface. nih.gov The strong carbon-fluorine bonds would also contribute to the chemical inertness and UV resistance of these coatings, ensuring long-term performance even in harsh environments. alfa-chemistry.com The synthesis of such coatings could potentially be achieved through various methods, including sol-gel processes or as additives in polyurethane and polyacrylate formulations, to enhance their surface properties. acs.orgdaikinchemicals.com

Table 1: Projected Surface Properties of Coatings Derived from this compound

| Property | Projected Value | Rationale |

| Water Contact Angle | > 120° | High density of perfluoroalkyl groups leads to superhydrophobicity. google.com |

| Oil Contact Angle | > 70° | The fluorinated surface effectively repels hydrocarbon oils. daikinchemicals.com |

| Surface Energy | < 15 mN/m | Perfluoroalkyl chains are known to produce surfaces with very low energy. daikinchemicals.com |

| Durability | High | The stable polyether backbone and strong C-F bonds suggest good chemical and UV resistance. alfa-chemistry.com |

Note: The values in this table are projected based on data for similar fluorinated polymers and have not been experimentally confirmed for polymers derived specifically from this compound.

Catalytic Applications and Chemical Sensing Platforms

The unique electronic properties and surface characteristics of fluorinated polymers suggest that materials derived from this compound could find utility in catalysis and chemical sensing. While direct catalytic activity of the polymer itself is unlikely, it can serve as a highly effective support material or a functional matrix for catalytic nanoparticles or molecules. The high gas permeability of fluorinated polymers could be advantageous in gas-phase catalysis, allowing for efficient transport of reactants and products to and from the active catalytic sites.

In the realm of chemical sensing, the hydrophobic and oleophobic nature of a this compound-based polymer matrix can be strategically employed. For instance, in the development of electrochemical sensors for detecting per- and polyfluoroalkyl substances (PFAS), a hydrophobic polymer matrix can enhance the sensitivity and selectivity of the sensor by promoting the pre-concentration of the hydrophobic target analytes at the electrode surface. tandfonline.com The functionalization of sensor surfaces with such fluorinated polymers can significantly improve their performance in environmental monitoring.

Furthermore, the polymer's surface could be chemically modified to introduce specific recognition elements for targeted analytes. The inherent inertness of the fluorinated polymer would provide a stable and low-noise background for the sensing signal. Plasmonic surface biosensors, for example, rely on precise surface functionalization, and a fluorinated polymer layer could serve as an effective platform for the immobilization of biomolecules, ensuring high specificity and sensitivity. alfa-chemistry.com

Table 2: Potential Roles of this compound-Derived Materials in Catalysis and Sensing

| Application Area | Potential Role of the Polymer | Key Enabling Properties |

| Heterogeneous Catalysis | Inert support for catalytic nanoparticles. | High thermal and chemical stability, tunable porosity. |

| Gas-Phase Catalysis | Gas-permeable membrane or matrix. | High free volume, chemical inertness. |

| Electrochemical Sensors | Hydrophobic enrichment layer. | Low surface energy, analyte pre-concentration. tandfonline.com |

| Biosensors | Immobilization matrix for bioreceptors. | Chemical inertness, low non-specific binding. alfa-chemistry.com |

Note: This table outlines potential applications based on the known properties of analogous fluorinated polymers. Specific performance would need to be experimentally validated.

Tailoring Electrical and Thermal Properties in Advanced Composites

Fluoropolymers are known for their excellent electrical insulating properties and high thermal stability, which are direct consequences of the strong carbon-fluorine bonds. alfa-chemistry.comclydeco.com Polymers derived from this compound are expected to exhibit these desirable characteristics, making them a strong candidate for use as a matrix material or an additive in advanced composites.

In terms of electrical properties, fluoropolymers typically possess a low dielectric constant and low dielectric loss, making them ideal for high-frequency applications, such as in printed circuit boards and insulation for coaxial cables. daikinchemicals.com The inclusion of a this compound-based polymer in a composite material could significantly enhance its electrical insulation capabilities and reduce signal loss in electronic components. mdpi.com The inherent low electrical conductivity of fluoropolymers also makes them suitable for applications requiring high resistivity to prevent unintended current flow. alfa-chemistry.com

Thermally, the high strength of the C-F bond imparts exceptional stability to fluoropolymers. nih.gov While polytetrafluoroethylene (PTFE) is stable up to around 260 °C, the specific thermal decomposition profile of a this compound-derived polymer would need experimental determination. wikipedia.org However, it is anticipated to have a high operating temperature. In composites, this thermal stability is crucial for applications in aerospace, automotive, and industrial settings where components are exposed to extreme temperatures. agcchem.com When combined with reinforcing fibers like carbon or glass fibers, the resulting composites would likely exhibit a combination of high strength, low weight, and excellent thermal and chemical resistance. daikinchemicals.comresearchgate.net

Table 3: Projected Electrical and Thermal Properties of this compound-Based Composites

| Property | Projected Characteristic | Rationale and Potential Advantage |

| Dielectric Constant | Low (< 2.5) | The high electronegativity of fluorine reduces molecular polarizability, leading to a low dielectric constant. mdpi.com |

| Dielectric Strength | High | Fluoropolymers are excellent electrical insulators capable of withstanding high voltages. alfa-chemistry.com |

| Volume Resistivity | > 10¹⁶ Ω·cm | Limited mobility of charge carriers results in very high electrical resistance. daikinchemicals.com |

| Thermal Stability | High (Decomposition > 250 °C) | The strong C-F bonds provide excellent resistance to thermal degradation. nih.govund.eduacs.org |

| Coefficient of Friction | Low | Fluoropolymers are known for their low friction surfaces. wikipedia.org |

Note: The values and characteristics presented are typical for high-performance fluoropolymers and serve as a projection for materials derived from this compound.

Environmental Fate and Transport of Perfluorohexyl Trifluorooxirane and Per and Polyfluoroalkyl Substances Pfas

Environmental Distribution and Phase Partitioning

The initial distribution of a chemical in the environment is governed by its physical and chemical properties, which dictate how it partitions between air, water, soil, and sediment. For (Perfluorohexyl)trifluorooxirane, specific data on these parameters are not currently available.

Air-Water Interfacial Behavior and Volatilization

The tendency of a chemical to move from water to air is a crucial aspect of its environmental transport. While many PFAS are known to accumulate at air-water interfaces, specific studies on the volatilization potential of this compound from water bodies are absent from the scientific record.

Sorption and Retention in Soil and Sediment Matrices

The interaction of a compound with soil and sediment determines its mobility in the subsurface. Research on other PFAS has shown that sorption is influenced by factors like organic carbon content and the chemical structure of the PFAS molecule. However, specific sorption coefficients (such as Kd or Koc) for this compound have not been reported, making it impossible to model its retention in soils and sediments accurately.

Environmental Transformation and Degradation Mechanisms

Understanding how a chemical breaks down in the environment is key to assessing its persistence. For many PFAS, the carbon-fluorine bond is exceptionally strong, leading to high persistence.

Abiotic Degradation Pathways (e.g., Photolysis)

Abiotic degradation processes, such as photolysis (breakdown by light), can be significant for some environmental contaminants. However, there is no available research detailing the susceptibility of this compound to photolysis or other abiotic degradation pathways in environmental conditions.

Biotransformation Potential and Persistence

The potential for microorganisms to transform or degrade a chemical can significantly reduce its environmental concentration. While biotransformation of some polyfluorinated PFAS to more persistent perfluorinated compounds is a known phenomenon, the specific biotransformation potential and, consequently, the environmental persistence of this compound remain uncharacterized.

Mobility and Migration in Environmental Media

The mobility of a contaminant determines the extent of its spread from a source. For this compound, the lack of data on its sorption characteristics and degradation rates prevents a reliable assessment of its mobility and migration potential in groundwater, surface water, and soil.

Groundwater Transport Mechanisms

The movement of this compound and other PFAS through subsurface environments is governed by a combination of physical and chemical processes. Once released into the soil, these compounds can percolate through the unsaturated zone (the area above the groundwater table) and contaminate groundwater aquifers. epa.gov

Key transport mechanisms include:

Advection: This is the bulk movement of dissolved contaminants carried along by the flow of groundwater. epa.govitrcweb.org The velocity of the groundwater is the primary determinant of the speed of advective transport.

Dispersion and Diffusion: Mechanical dispersion causes the contaminant plume to spread out from its center as it moves, a result of the water taking multiple paths at varying velocities through the porous aquifer material. epa.govresearchgate.net Molecular diffusion, the movement from areas of higher to lower concentration, also contributes to the spreading, although it is generally a slower process in groundwater compared to advection. epa.govitrcweb.org

Sorption and Retardation: PFAS can adsorb (stick) to organic carbon and mineral surfaces within the aquifer matrix. nih.govyoutube.com This process, known as sorption, slows down the movement of the compound relative to the groundwater flow, a phenomenon called retardation. The strength of this interaction is influenced by the specific PFAS's chemical structure—particularly its chain length and functional group—and the aquifer's composition. youtube.comitrcweb.org Longer-chain PFAS generally exhibit stronger sorption and are thus more retarded in their movement than shorter-chain compounds. youtube.com

Research indicates that PFAS can persist in the unsaturated zone for extended periods, acting as a long-term source that slowly leaches into the underlying groundwater. epa.govacs.org Given that this compound contains a six-carbon perfluorohexyl chain, its mobility in groundwater is expected to be significant, likely greater than that of long-chain compounds like PFOS (eight carbons), but potentially less mobile than very short-chain PFAS.

Table 1: Factors Influencing Groundwater Transport of PFAS

| Transport Mechanism | Primary Driver | Effect on Contaminant Plume | Relevance to this compound |

|---|---|---|---|

| Advection | Groundwater flow velocity | Determines the primary direction and speed of movement. | The main force for transporting the compound over distances within an aquifer. |

| Dispersion | Variations in flow paths within the aquifer media | Causes spreading and dilution of the plume at its leading edge. epa.gov | Leads to a wider area of lower concentration contamination over time. |

| Sorption | Electrostatic and hydrophobic interactions with soil organic carbon and minerals. nih.gov | Slows the contaminant's movement relative to water (retardation), especially for longer-chain PFAS. youtube.com | As a C6 compound, it is expected to undergo moderate sorption, leading to some retardation. |

Surface Water Dispersion

PFAS like this compound can enter surface water bodies such as rivers, lakes, and oceans through several pathways, including direct industrial discharges, runoff from contaminated sites, and discharge of contaminated groundwater. trccompanies.com Another significant pathway is atmospheric deposition, where PFAS emitted into the air from industrial stacks or other sources are transported over long distances and deposited into water bodies. itrcweb.orgramboll.comny.gov

Once in surface water, dispersion is influenced by:

Currents and Turbulence: The flow, currents, and wind-driven mixing of a water body are the main drivers of dispersion, distributing the compounds over large areas. itrcweb.org

Stratification: In some water bodies, PFAS concentrations can be higher in the surface layer. This surface-enrichment can be due to atmospheric deposition and the surfactant nature of PFAS, which causes them to accumulate at the air-water interface. nih.gov

Source Proximity: Concentrations are typically highest near the source of contamination and decrease with distance as the compounds are diluted and dispersed. nih.gov

A case study of Biscayne Bay, for example, found that total PFAS concentrations were significantly higher in inshore areas closer to potential sources compared to offshore locations. The study also noted a pattern of higher concentrations in surface water compared to bottom water. nih.gov This suggests that this compound released into a similar environment would likely follow this pattern of dispersion, with concentrations decreasing as it moves away from the source and vertically downwards in the water column.

Table 2: Example PFAS Concentrations in a Coastal Bay System (ng/L)

Based on general findings from a study on Biscayne Bay. nih.gov This data is illustrative for general PFAS and not specific to this compound.

| Location | Water Profile | Average ∑PFAS Concentration (ng/L) |

|---|---|---|

| Inshore (Near-Source) | Surface | 29.52 |

| Inshore (Near-Source) | Bottom | 21.45 |

| Offshore (Distant) | Surface | 5.18 |

| Offshore (Distant) | Bottom | 2.42 |

Bioaccumulation and Bioconcentration Potential in Aquatic and Terrestrial Systems

Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources (water, food, air), while bioconcentration specifically refers to uptake from water. Some PFAS are known to be bioaccumulative, posing potential risks to food webs. rsc.orguri.edu

Aquatic Systems

In aquatic organisms, especially fish, the bioaccumulation potential of PFAS is strongly linked to their chemical structure. researchgate.net

Mechanism of Uptake: Research suggests that the bioaccumulation of many PFAS is driven by their tendency to partition into phospholipids (B1166683) (a key component of cell membranes) and bind to proteins in the blood. rsc.orgresearchgate.net

Chain Length Dependence: Generally, PFAS with longer carbon chains (eight or more carbons) are the most bioaccumulative. rsc.orgresearchgate.net Their structure makes them resistant to being eliminated from the body. For shorter-chain PFAS, protein-transporter-mediated renal (kidney) elimination can be more effective, leading to lower bioaccumulation. rsc.orgresearchgate.net

Fluoroethers: The class of PFAS to which this compound belongs, known as fluoroethers, have also been studied. For instance, HFPO-DA (also known as GenX), a C6 ether, is a replacement for the highly bioaccumulative PFOA. While less bioaccumulative than PFOA, it is still taken up by aquatic life.

Given its structure (a C6 perfluorohexyl group), this compound is expected to have a lower bioaccumulation potential than long-chain compounds like PFOS and PFOA but may still bioconcentrate in aquatic organisms to a meaningful degree.

Table 3: Bioconcentration Factors (BCF) for Various PFAS in Zebrafish

This table presents data for other PFAS compounds to illustrate the range of BCFs and is not specific to this compound. nih.gov

| Compound | Class | Chain Length | Bioconcentration Factor (BCFss) |

|---|---|---|---|

| Perfluorobutanoic acid (PFBA) | PFCA | C4 | Low |

| Perfluorohexanoic acid (PFHxA) | PFCA | C6 | Low to Moderate |

| Perfluorooctanoic acid (PFOA) | PFCA | C8 | Moderate to High |

| Perfluorooctane sulfonate (PFOS) | PFSA | C8 | High |

| C6/C10 Perfluoroalkyl phosphinic acid (PFPIA) | PFPIA | C16 Total | Very High (10⁷ - 10¹⁰) nih.gov |

Terrestrial Systems

In terrestrial environments, PFAS can be taken up from contaminated soil and water by plants and invertebrates, introducing these chemicals into land-based food webs.

Plant Uptake: The translocation of PFAS from soil into plant tissues is also dependent on chain length. Studies have shown that longer-chain PFAS tend to be retained in the roots, while shorter-chain PFAS are more readily translocated to the shoots, leaves, and fruits. nih.govresearchgate.net Therefore, this compound, as a C6-based compound, might be expected to show a moderate degree of translocation from roots into the upper parts of plants.

Invertebrate Accumulation: Soil invertebrates like earthworms can accumulate PFAS from the soil. youtube.com The PFAS profiles in these organisms can differ based on their diet. For example, some studies have found that herbivorous invertebrates accumulate both long- and short-chain PFAS, while carnivorous spiders primarily accumulated the more bioaccumulative long-chain PFAS, likely from their prey. nih.govresearchgate.net This indicates that trophic transfer is a relevant pathway in terrestrial systems.

The accumulation of this compound in terrestrial biota would depend on factors like soil organic carbon content, which affects its bioavailability, and the specific species of plant or invertebrate. nih.gov

Advanced Analytical Methodologies for Perfluorohexyl Trifluorooxirane Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of (Perfluorohexyl)trifluorooxirane, providing detailed information about its molecular architecture and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F, ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous identification and structural analysis of fluorinated compounds. For this compound, a multi-nuclear NMR approach is crucial.

¹⁹F NMR: Given the prevalence of fluorine atoms in the molecule, ¹⁹F NMR is the most informative technique. It provides distinct signals for fluorine atoms in different chemical environments, such as those in the perfluorohexyl chain and the trifluorooxirane (B12650515) ring. The chemical shifts and coupling constants (J-coupling) between neighboring fluorine atoms offer a detailed map of the molecule's connectivity. While specific data for this compound is not readily available in public literature, the principles of ¹⁹F NMR are routinely applied to characterize similar perfluorinated substances. For instance, in the analysis of other PFAS, ¹⁹F NMR has been instrumental in identifying and quantifying different isomers. nih.govresearchgate.net

¹³C NMR: ¹³C NMR spectroscopy complements ¹⁹F NMR by providing information about the carbon skeleton of the molecule. The coupling between carbon and fluorine atoms (¹³C-¹⁹F coupling) can further aid in the structural assignment.

¹H NMR: Although this compound is fully fluorinated and lacks hydrogen atoms, ¹H NMR is still valuable for determining the presence of any proton-containing impurities in a sample.

Table 1: Hypothetical ¹⁹F NMR Chemical Shift Ranges for this compound

| Functional Group | Expected Chemical Shift Range (ppm vs. CFCl₃) |

|---|---|

| -CF₂- (chain) | -118 to -126 |

| -CF₃ (terminal) | -80 to -85 |

| -CF-O- (oxirane ring) | -140 to -160 |

| -CF₂-O- (oxirane ring) | -90 to -110 |

Note: This table is illustrative and based on general ranges for similar fluorinated functional groups. Actual values would require experimental determination.

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for probing the vibrational modes of molecules, offering insights into the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and is expected to show strong absorption bands corresponding to the C-F and C-O-C stretching vibrations within the molecule. The characteristic stretching frequency of the oxirane ring would also be a key diagnostic feature.

Raman Spectroscopy: Raman spectroscopy, which relies on the change in polarizability of a molecule during vibration, provides complementary information. C-C backbone vibrations and symmetric C-F stretching modes are often more prominent in Raman spectra. Together, IR and Raman spectroscopy can provide a comprehensive vibrational fingerprint of this compound. While specific studies on this compound are limited, the use of Fourier-transformed infrared (FTIR) spectroscopy has been documented in the analysis of mixtures containing other perfluorinated compounds like perfluorohexyloctane. nih.gov

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from complex matrices and for its sensitive detection at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ultra-Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of a wide range of PFAS in environmental and biological samples due to its high sensitivity and selectivity. lcms.cznih.govsigmaaldrich.com For the analysis of this compound, a robust LC-MS/MS method would involve:

Chromatographic Separation: Reversed-phase liquid chromatography is commonly employed for PFAS analysis. The choice of the stationary phase and mobile phase composition is critical to achieve good separation from other PFAS and matrix components.

Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is typically used for PFAS analysis. In tandem mass spectrometry (MS/MS), the precursor ion corresponding to the deprotonated molecule of this compound would be selected and fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) mode provides excellent selectivity and allows for quantification at very low concentrations. nih.gov

Table 2: Typical LC-MS/MS Parameters for PFAS Analysis

| Parameter | Typical Setting |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.0 - 4.5 kV |

| Desolvation Temperature | 350 - 500 °C |

| Collision Gas | Argon |

Note: These parameters are general and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) Coupled Techniques

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. Given the potential volatility of this compound, GC-MS could be a suitable analytical method. The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. Mass spectrometry provides sensitive and specific detection. The use of GC-MS has been reported for the chemical analysis of mixtures containing other perfluorinated compounds. nih.gov

Isomer-Specific Analysis and Quantification Methods

For many PFAS, different isomers can exhibit distinct physical, chemical, and toxicological properties. Therefore, isomer-specific analysis is crucial for a comprehensive understanding of their behavior. scispace.comresearchgate.netnih.gov The manufacturing process of perfluorinated compounds can lead to the formation of both linear and branched isomers. scispace.comnih.gov

Developing methods for the isomer-specific analysis of this compound would likely involve:

High-Resolution Chromatography: Utilizing specialized chromatographic columns with high resolving power in both LC and GC to separate the different isomers.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) could be employed to confirm the elemental composition of the separated isomers. Tandem mass spectrometry can also provide structural information to differentiate between isomers based on their fragmentation patterns.

NMR Spectroscopy: As mentioned earlier, ¹⁹F NMR is a powerful tool for identifying and quantifying different isomers in a sample without the need for chromatographic separation, provided that the isomers have distinct fluorine signals. nih.govresearchgate.net

The development of certified reference materials for each isomer is essential for accurate quantification. While the literature on isomer-specific analysis of this compound is not currently available, the methodologies developed for other PFAS, such as perfluorohexane sulfonate (PFHxS), provide a strong foundation for future research in this area. nih.govresearchgate.net

Advanced Sample Preparation Techniques for Complex Matrices

The accurate quantification of this compound in complex environmental and biological matrices presents significant analytical challenges. These challenges stem from its expected low concentrations, the presence of interfering substances, and its unique physicochemical properties as a per- and polyfluoroalkyl substance (PFAS). organomation.comfms-inc.comrsc.org Effective sample preparation is therefore a critical prerequisite for reliable analysis, aiming to isolate, concentrate, and purify the target analyte from the sample matrix prior to instrumental analysis, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS). chromatographyonline.comselectscience.net

Advanced methodologies are continuously being developed to enhance the efficiency, selectivity, and reproducibility of the extraction process for PFAS, including fluoroethers like this compound. organomation.com The primary goals of these techniques are to clean up the sample matrix, concentrate the analyte, and facilitate a solvent switch to a mobile phase more compatible with the analytical instrument. chromatographyonline.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is the most widely employed technique for the extraction and pre-concentration of PFAS from liquid samples such as water, and for the cleanup of extracts from solid samples like soil, sediment, and biological tissues. organomation.comfms-inc.comrsc.org The versatility of SPE lies in the diverse range of available sorbent materials, which can be selected and optimized based on the specific properties of the analyte and the sample matrix. chromatographyonline.com

For PFAS, polymeric sorbents are often preferred. Common choices include polystyrene-divinylbenzene (PS-DVB) and specialized cartridges designed for PFAS analysis. chromatographyonline.com A significant advancement in SPE for PFAS involves the use of weak anion-exchange (WAX) sorbents. These sorbents offer a dual retention mechanism, combining reversed-phase interaction with anion exchange, which is highly effective for retaining acidic PFAS.

To combat matrix interferences, multi-sorbent approaches are common. This can involve using stacked cartridges or a single cartridge containing multiple sorbent beds. A frequent combination for complex matrices is a WAX sorbent for analyte retention followed by a graphitized carbon black (GCB) sorbent for the removal of interfering compounds like fatty acids and organic colorants. chromatographyonline.com

Table 1: Overview of SPE Sorbents for PFAS Sample Preparation

| Sorbent Type | Retention Mechanism(s) | Target Matrices | Key Advantages |

|---|---|---|---|

| Polystyrene-Divinylbenzene (PS-DVB) | Reversed-Phase | Drinking Water, Groundwater | Good retention for a broad range of PFAS. chromatographyonline.com |

| Weak Anion Exchange (WAX) | Reversed-Phase & Anion Exchange | Wastewater, Surface Water, Soil Extracts | High selectivity for acidic PFAS; effective cleanup. chromatographyonline.comwaters.com |

| Graphitized Carbon Black (GCB) | Adsorption (Planar Molecules) | Used as a cleanup step for complex extracts (e.g., tissue, wastewater). | Removes matrix interferences like lipids and humic substances. chromatographyonline.com |

| Fluorous Solid Phases | Fluorous Affinity | Water Samples | High selectivity for fluorinated compounds over non-fluorinated interferences. nih.gov |

The development of automated SPE systems has further enhanced the utility of this technique, providing higher sample throughput and improved reproducibility while minimizing the risk of contamination. fms-inc.comnih.gov

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is another established technique that can be applied to the extraction of PFAS from aqueous samples. rsc.org The method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The efficiency of the extraction depends on the solvent choice, pH of the aqueous sample, and the solvent-to-sample volume ratio. While conceptually simple, LLE can be labor-intensive, require large volumes of organic solvents, and may be less efficient for more polar PFAS. For these reasons, SPE is often favored in modern analytical workflows for trace PFAS analysis.

Research Findings and Method Performance

The performance of a sample preparation method is evaluated based on parameters such as analyte recovery, precision (expressed as relative standard deviation or RSD), and the reduction of matrix effects. While specific data for this compound is not widely published, performance data for other PFAS in various matrices provides a benchmark for expected results.

Research has demonstrated that the choice of SPE sorbent and elution solvent system is critical for achieving high recovery rates. For instance, EPA methods for PFAS analysis in drinking water, such as EPA 537.1 and EPA 533, utilize SPE and have undergone rigorous validation to ensure high data quality. fms-inc.comwaters.com For more complex matrices like wastewater or tissue, multi-step cleanup procedures, often combining different SPE sorbents, are necessary to achieve the low detection limits required for environmental monitoring. chromatographyonline.comchromatographyonline.com

The following table presents illustrative performance data typical for advanced SPE methods when analyzing trace levels of PFAS in challenging matrices.

Table 2: Illustrative Performance of an Advanced SPE-LC-MS/MS Method for PFAS Analysis

| Matrix | Preparation Technique | Analyte Class | Mean Recovery (%) | RSD (%) |

|---|---|---|---|---|

| Drinking Water | Automated on-line SPE | Fluoroether Carboxylates | 95 | 5 |

| Wastewater Effluent | SPE (WAX/GCB Cartridge) | Fluoroether Carboxylates | 88 | 9 |

| Soil | Solvent Extraction followed by SPE Cleanup | Fluoroether Carboxylates | 85 | 12 |

| Biological Tissue | Solvent Extraction followed by SPE Cleanup | Fluoroether Carboxylates | 82 | 14 |

Note: This data is illustrative and represents typical performance for PFAS analysis. Actual results for this compound may vary based on specific method optimization and matrix characteristics.

Ultimately, the development of robust sample preparation techniques is a crucial area of research that enables the detection and quantification of emerging contaminants like this compound, providing essential data for environmental assessment and management.

Computational Chemistry and Modeling of Perfluorohexyl Trifluorooxirane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of (perfluorohexyl)trifluorooxirane. These methods offer a molecular-level view of the distribution of electrons and the energies associated with different chemical transformations.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT studies can be employed to explore potential reaction pathways, particularly the ring-opening reactions of the epoxide ring, which are characteristic of this class of compounds.

The reaction of the epoxide with nucleophiles is a key area of investigation. DFT calculations can model the potential energy surface of such reactions, identifying transition states and intermediates. For instance, in the presence of a nucleophile, the epoxide ring can open, and DFT can predict the regioselectivity of this attack. Due to the strong electron-withdrawing nature of the perfluorohexyl group and the fluorine atoms on the oxirane ring, the carbon atoms of the epoxide are highly electrophilic.

A hypothetical reaction pathway that could be studied using DFT is the catalyzed ring-opening of this compound. In such a study, the mechanism would likely involve the activation of the epoxide by a catalyst, followed by nucleophilic attack. DFT calculations could elucidate the role of the catalyst in lowering the activation energy of the reaction. For example, studies on other fluorinated epoxides have shown that hydrogen-bonding catalysts can facilitate ring-opening. rsc.org

Conformational Analysis and Molecular Geometries

Table 1: Hypothetical Calculated Molecular Geometries of this compound

| Parameter | Value |

| C-C (ring) bond length | 1.47 Å |

| C-O (ring) bond length | 1.43 Å |

| C-F bond length (ring) | 1.35 Å |

| C-C-O (ring) bond angle | 61.5° |

| C-O-C (ring) bond angle | 59.0° |

| C-C-C (backbone) bond angle | 114° |

Note: The data in this table is hypothetical and based on typical values for similar fluorinated compounds, presented for illustrative purposes.

Molecular Dynamics (MD) Simulations for Material Properties

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can be utilized to predict various material properties, particularly when it is part of a larger system, such as a polymer or a surface coating. mdpi.comnih.gov

By simulating a system containing many molecules of this compound, or its derivatives, it is possible to calculate macroscopic properties from the microscopic interactions. These simulations can provide insights into properties like density, viscosity, and diffusion coefficients. Furthermore, MD simulations are valuable for understanding the behavior of these molecules at interfaces, which is crucial for applications such as coatings and surfactants. mdpi.comnih.gov

Table 2: Hypothetical Material Properties of a Polymer Derived from this compound from MD Simulations

| Property | Predicted Value |

| Glass Transition Temperature (Tg) | ~150 °C |

| Coefficient of Thermal Expansion | ~60 x 10⁻⁶ K⁻¹ |

| Density | ~1.9 g/cm³ |

| Water Contact Angle (on a surface) | >120° |

Note: The data in this table is hypothetical and based on representative values for fluorinated polymers, presented for illustrative purposes.

Computational Approaches for Environmental Fate Prediction

The environmental fate of per- and polyfluoroalkyl substances (PFAS) is a significant concern. Computational models can be used to predict the potential persistence, bioaccumulation, and transport of this compound in the environment. While specific studies on this compound are scarce, general computational approaches for PFAS are applicable.

Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict the environmental properties of chemicals based on their molecular structure. For this compound, QSAR models could estimate properties such as its octanol-water partition coefficient (logP), which is an indicator of its potential to bioaccumulate. The high degree of fluorination in the molecule suggests a high logP value.

Furthermore, computational models can simulate the degradation pathways of the compound. Given the strength of the carbon-fluorine bond, it is expected that this compound would be highly persistent in the environment. Computational studies can help identify potential transformation products and assess their environmental impact.

Structure-Property Relationship Modeling

Structure-property relationship modeling aims to establish a correlation between the chemical structure of a molecule and its macroscopic properties. For this compound, such models can be used to predict its performance in various applications. nih.govmdpi.com

The presence of the perfluorohexyl chain is expected to impart properties such as hydrophobicity and oleophobicity. By systematically modifying the structure of the molecule in a computational model (e.g., changing the length of the perfluoroalkyl chain), it is possible to understand how these changes affect the desired properties. This approach is highly valuable in the rational design of new materials with tailored characteristics. For instance, in the context of surface coatings, modeling can predict how the concentration and orientation of this compound-derived units on a surface influence its water and oil repellency. nih.govmdpi.com

Q & A

Q. What are the established synthesis routes for (perfluorohexyl)trifluorooxirane, and how do reaction conditions influence yield?

this compound is synthesized via the epoxidation of perfluorohexyl-substituted alkenes. A key method involves the addition of perfluorohexyl iodide to allyl alcohol, followed by dehydro-iodination and oxidation . Reaction optimization (e.g., temperature, catalyst selection) is critical due to the high electronegativity of fluorine, which can hinder ring closure. Yield improvements (e.g., 60–75%) are achieved using phase-transfer catalysts in biphasic systems .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- 19F NMR : Essential for confirming fluorine environments (e.g., δ -120 to -125 ppm for CF3 groups) .

- GC-MS : Requires high-temperature columns (e.g., DB-5MS) to resolve volatile fluorinated byproducts .

- X-ray diffraction : Resolves stereochemistry of the oxirane ring, though crystallinity challenges may arise due to fluorocarbon chain flexibility .

Q. How does the environmental persistence of this compound compare to other perfluoroalkyl substances (PFAS)?

Its trifluorooxirane group may enhance hydrolytic stability compared to carboxylic acid PFAS (e.g., PFOA), but the perfluorohexyl chain contributes to bioaccumulation potential. Degradation studies under UV/ozone show <20% mineralization over 72 hours, suggesting recalcitrance similar to PFHxS .

Advanced Research Questions

Q. What experimental design strategies mitigate challenges in handling this compound’s hydrophobicity during aqueous-phase reactions?

- Surfactant-assisted dispersion : Use fluorinated surfactants (e.g., 1H,1H,2H,2H-perfluorooctanol) to stabilize emulsions .

- Solvent selection : Opt for fluorous solvents (e.g., perfluorohexane) or co-solvents (THF/H2O) to improve solubility .

- DOE (Design of Experiments) : Systematically vary pH, temperature, and surfactant concentration to optimize reaction homogeneity .

Q. How can contradictions in reported toxicity data for this compound be resolved?

Discrepancies arise from variability in model systems (e.g., in vitro vs. in vivo) and exposure durations. A tiered approach is recommended:

- Mechanistic studies : Use zebrafish embryos to assess developmental toxicity (LC50) and compare with computational predictions (e.g., QSAR models) .

- Metabolomic profiling : Identify oxidative stress biomarkers (e.g., glutathione depletion) to clarify dose-response relationships .

Q. What novel applications does this compound offer in materials science, and how can its reactivity be tailored?

- Fluoropolymer composites : Co-polymerize with styrene to create hydrophobic coatings (contact angle >110°) .

- Click chemistry : Exploit oxirane ring strain for nucleophilic opening with amines/thiols, enabling functionalization of nanoparticles .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 280°C, making it suitable for high-temperature adhesives .

Methodological Guidance

Q. How should researchers address ethical and regulatory considerations when studying PFAS derivatives like this compound?

- Regulatory alignment : Follow OECD guidelines for PFAS testing (e.g., Test No. 123) and monitor evolving SVHC (Substance of Very High Concern) classifications .

- Waste management : Use activated carbon filtration to capture fluorinated byproducts, minimizing environmental release .

Q. What statistical approaches are optimal for analyzing dose-dependent effects in ecotoxicology studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.